2-Cyclopentyl-4-(difluoromethyl)-2,6-dihydro-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-7-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of reagents such as cyclopentylamine, difluoromethyl ketone, and various catalysts to facilitate the formation of the pyrazolo[3,4-b]pyridine core . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved can include signal transduction pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 2-cyclopentyl-4-(difluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
- 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential. The uniqueness of 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide lies in its specific substitution pattern and the resulting biological activity .
Properties
CAS No. |
1174880-03-5 |
---|---|
Molecular Formula |
C21H22F2N8O2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propanamide |
InChI |
InChI=1S/C21H22F2N8O2/c1-29-20-14(9-26-29)19(24-11-25-20)27-16(32)6-7-30-17(33)8-13(18(22)23)15-10-31(28-21(15)30)12-4-2-3-5-12/h8-12,18H,2-7H2,1H3,(H,24,25,27,32) |
InChI Key |
LBHMXGNLQGVDKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC(=O)CCN3C(=O)C=C(C4=CN(N=C43)C5CCCC5)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.